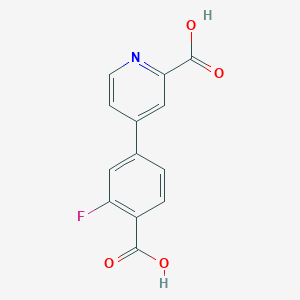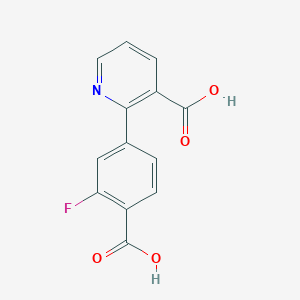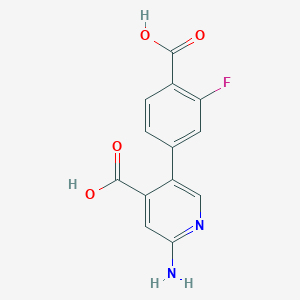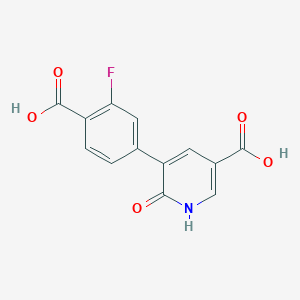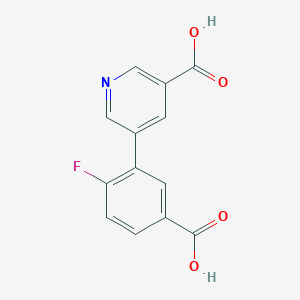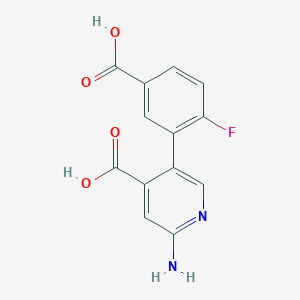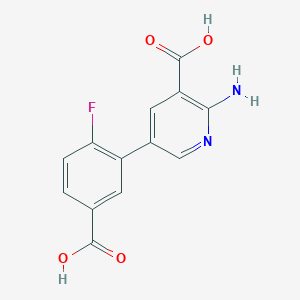
6-(5-Carboxy-2-fluorophenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(5-Carboxy-2-fluorophenyl)picolinic acid (6-FCPA) is a naturally occurring organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 246.2 g/mol and a melting point of 115-117°C. 6-FCPA is a carboxylic acid and is soluble in water and methanol. It is a highly versatile compound that can be used in a variety of experimental applications and has been used in biochemistry, molecular biology, and other fields of research.
Applications De Recherche Scientifique
6-(5-Carboxy-2-fluorophenyl)picolinic acid, 95% is used in a variety of scientific research applications, including biochemistry, molecular biology, and other fields. It has been used in studies of enzyme kinetics, protein structure, and enzyme inhibition. It has also been used in studies of the structure and function of DNA and RNA molecules, as well as in studies of cellular metabolism and signal transduction pathways. Additionally, 6-(5-Carboxy-2-fluorophenyl)picolinic acid, 95% has been used in studies of the pharmacology of drugs, as well as in the development of new drugs and drug delivery systems.
Mécanisme D'action
6-(5-Carboxy-2-fluorophenyl)picolinic acid, 95% is believed to act as a competitive inhibitor of enzymes, such as proteases and phosphatases, by binding to the active site of the enzyme and blocking its activity. It is also believed to interact with DNA and RNA molecules, as well as with other cellular components, in order to modulate their activity. Additionally, 6-(5-Carboxy-2-fluorophenyl)picolinic acid, 95% is believed to interact with specific receptors on the surface of cells, leading to a variety of downstream effects.
Biochemical and Physiological Effects
6-(5-Carboxy-2-fluorophenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in signal transduction pathways, leading to changes in gene expression and cellular metabolism. It has also been shown to interact with DNA and RNA molecules, leading to changes in gene expression and cell proliferation. Additionally, 6-(5-Carboxy-2-fluorophenyl)picolinic acid, 95% has been shown to interact with specific receptors on the surface of cells, leading to changes in cell proliferation and migration.
Avantages Et Limitations Des Expériences En Laboratoire
6-(5-Carboxy-2-fluorophenyl)picolinic acid, 95% has several advantages for use in laboratory experiments. It is a highly versatile compound that can be used in a variety of experimental applications. Additionally, it is relatively inexpensive and readily available. However, 6-(5-Carboxy-2-fluorophenyl)picolinic acid, 95% also has some limitations. It is not stable in the presence of light or heat, and its solubility can vary depending on the pH of the solution. Additionally, it can be toxic to cells in high concentrations.
Orientations Futures
There are a number of potential future directions for research involving 6-(5-Carboxy-2-fluorophenyl)picolinic acid, 95%. These include further studies of its mechanism of action, as well as its effects on gene expression, signal transduction pathways, and cell proliferation and migration. Additionally, further research could be conducted into its potential therapeutic applications, such as its use in the development of new drugs and drug delivery systems. Additionally, further research could be conducted into its potential applications in biotechnology, such as its use in the development of new enzymes and other proteins. Finally, further research could be conducted into its potential applications in food science, such as its use as a preservative or flavor enhancer.
Méthodes De Synthèse
6-(5-Carboxy-2-fluorophenyl)picolinic acid, 95% can be synthesized in a laboratory setting using a variety of methods, including the reaction of 5-carboxy-2-fluorophenol with picolinic acid. This reaction occurs in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out at a temperature of 50-60°C for a period of 1-2 hours. The product of the reaction is then purified by recrystallization or chromatography.
Propriétés
IUPAC Name |
6-(5-carboxy-2-fluorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO4/c14-9-5-4-7(12(16)17)6-8(9)10-2-1-3-11(15-10)13(18)19/h1-6H,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUJODWWUSPDAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=C(C=CC(=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

